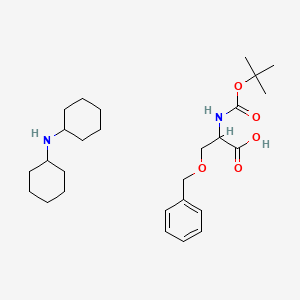

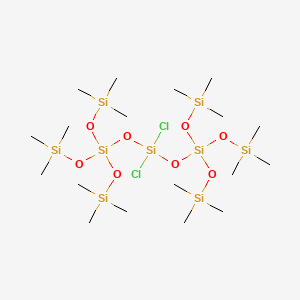

![molecular formula C15H29N3O5 B13398732 N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)

N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Marimastat is a broad-spectrum matrix metalloproteinase inhibitor. It was developed by British Biotech as a potential antineoplastic agent. This compound is known for its ability to inhibit angiogenesis and metastasis, making it a promising candidate for cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Marimastat is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of a hydroxamic acid derivative, which is then coupled with a suitable amine to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Marimastat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Marimastat primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxamic acid and amide. It can also participate in complexation reactions with metal ions, particularly zinc, which is crucial for its inhibitory activity against matrix metalloproteinases .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Marimastat include organic solvents like dimethyl sulfoxide, catalysts, and various amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major product formed from the synthesis of Marimastat is the final hydroxamic acid derivative, which exhibits potent inhibitory activity against matrix metalloproteinases. Other by-products may include unreacted intermediates and side products from incomplete reactions .

Aplicaciones Científicas De Investigación

Chemistry: Used as a tool to study enzyme inhibition and protein interactions.

Biology: Investigated for its role in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and disease progression.

Medicine: Explored as a treatment for various cancers, including pancreatic, lung, breast, colorectal, brain, and prostate cancers. .

Industry: Utilized in drug development and as a reference compound in biochemical assays.

Mecanismo De Acción

Marimastat exerts its effects by mimicking the peptide structure of natural matrix metalloproteinase substrates. It binds to the active site of matrix metalloproteinases, preventing the degradation of the basement membrane by these enzymes. This action inhibits the migration of endothelial cells needed to form new blood vessels and prevents the entry and exit of tumor cells into existing blood vessels, thereby inhibiting metastasis .

Comparación Con Compuestos Similares

Marimastat is often compared with other matrix metalloproteinase inhibitors such as Batimastat. Both compounds share a similar mechanism of action, but Marimastat is orally bioavailable, making it more convenient for clinical use. Additionally, Marimastat has an extra hydroxyl group, which increases its hydrophilicity and improves its pharmacokinetic properties .

List of Similar Compounds

- Batimastat

- Prinomastat

- Tanomastat

- Solimastat

Marimastat’s unique combination of broad-spectrum inhibition, oral bioavailability, and improved pharmacokinetics makes it a valuable compound in the field of cancer therapy and beyond .

Propiedades

IUPAC Name |

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870018 |

Source

|

| Record name | N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

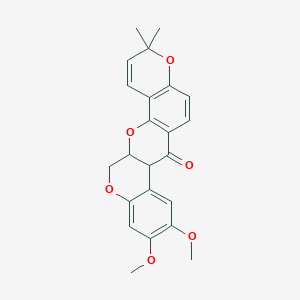

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)

![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)

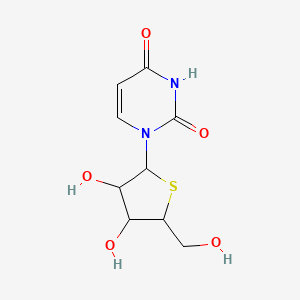

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)

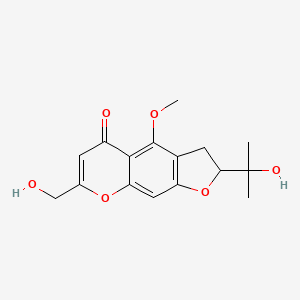

![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)

![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)